molecular formula C17H25N5O7 B1667977 Benarthin CAS No. 143651-45-0

Benarthin

Cat. No. B1667977
M. Wt: 411.4 g/mol
InChI Key: RYFDAFYFFUVLNW-QRTLGDNMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benarthin is an inhibitor of pyroglutamyl peptidase (PG-peptidase).

Scientific Research Applications

Benarthin in Siderophore Research

Benarthin plays a significant role in siderophore research. In a study by Matsuo et al. (2011), a new catechol-type siderophore, streptobactin, was isolated from the marine-derived actinomycete Streptomyces sp. This siderophore was found to be a cyclic trimer of benarthin. The research highlighted benarthin's importance in understanding iron-chelation, crucial in microbial ecology and potential medical applications (Matsuo et al., 2011).

Benarthin in Agricultural Research

In agricultural research, substances structurally related to benarthin have been studied. For instance, Wilson and Williamson (2008) explored Topsin M®, a fungicide, as a successor to benomyl for suppressing mycorrhizal fungi in crops. This research is crucial for understanding plant-microbe interactions and developing effective agricultural practices (Wilson & Williamson, 2008).

Benarthin in Experimental Medicine

Research in experimental medicine often deals with complex, multidimensional spaces where small experiments guided by scientific intuition are crucial. Lendrem et al. (2015) discuss the importance of design of experiments (DOE) in navigating these spaces, which could be relevant for researching benarthin and related compounds (Lendrem et al., 2015).

Benarthin in Traditional Medicine

In the context of traditional medicine, Xin et al. (2018) discuss herbgenomics, which bridges the gap between traditional Chinese medicine and modern genomics. Benarthin and related compounds might be significant in understanding the molecular mechanisms of traditional medicines (Xin et al., 2018).

properties

CAS RN

143651-45-0

Product Name

Benarthin

Molecular Formula

C17H25N5O7

Molecular Weight

411.4 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[(2,3-dihydroxybenzoyl)amino]pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20)/t8-,10+,12+/m1/s1

InChI Key

RYFDAFYFFUVLNW-QRTLGDNMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O

SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1=C(C(=CC=C1)O)O)O

Appearance

Solid powder

Other CAS RN

143651-45-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(2,3-dihydroxybenzoyl)Arg-Thr
(2,3-dihydroxybenzoyl)arginylthreonine
benarthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benarthin
Reactant of Route 2
Reactant of Route 2
Benarthin
Reactant of Route 3
Benarthin
Reactant of Route 4
Benarthin
Reactant of Route 5
Benarthin
Reactant of Route 6
Benarthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.